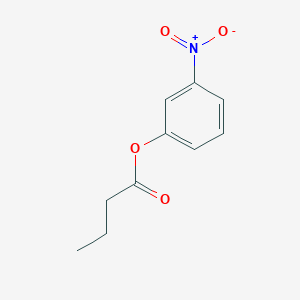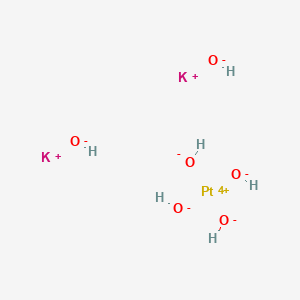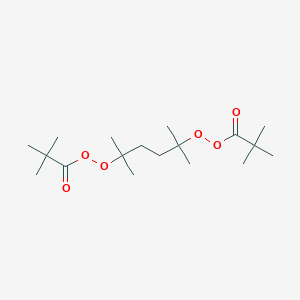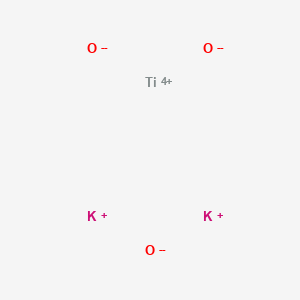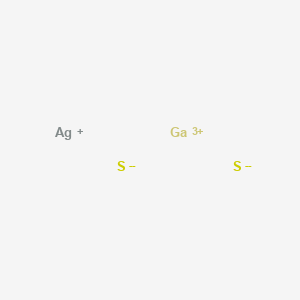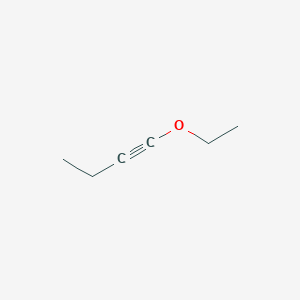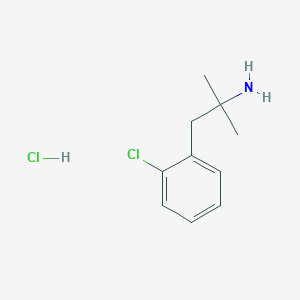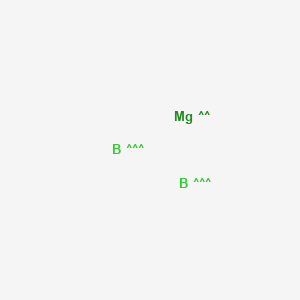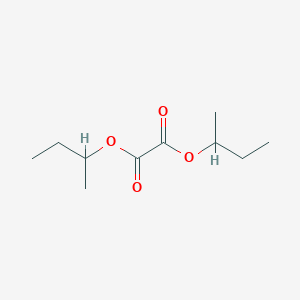
Di-sec-butyl oxalate
Übersicht
Beschreibung
Di-sec-butyl oxalate is a chemical compound with the molecular formula C10H18O4 . It’s an ester formed from oxalic acid and sec-butanol . It contains a total of 31 bonds; 13 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 esters (aliphatic) .
Molecular Structure Analysis
The molecular structure of Di-sec-butyl oxalate is characterized by a unique structural unit with no carbon unit between the ester group and the carboxy group . This makes it one of the smallest building blocks in organic synthesis .Chemical Reactions Analysis
Di-sec-butyl oxalate is involved in various chemical reactions. For example, it can undergo selective monohydrolysis reactions to form monoalkyl oxalates . These oxalate half-esters are susceptible to radical decarboxylation and deoxygenations .Wissenschaftliche Forschungsanwendungen
Measurement in Atmospheric Aerosols : Di-sec-butyl oxalate derivatives, such as butyl esters of oxalic acid, are used in atmospheric studies. Kawamura, Barrie, and Toom-Sauntry (2010) demonstrated the measurement of oxalic acid in Arctic aerosols using gas chromatography (GC) with derivatization to butyl esters, showing a good correlation with ion chromatography (IC) results without derivatization (Kawamura, Barrie, & Toom-Sauntry, 2010).
HIV-1 Integrase Inhibitors : Jiang, Song, and Long (2003) found that tert-butyl methyl oxalate effectively oxalylates aryl methyl ketones, a key step in constructing the pharmacophore of aryl beta-diketo acids, a new class of HIV-1 integrase inhibitors (Jiang, Song, & Long, 2003).
Crystal Packing and Melting Temperatures : Joseph, Sathishkumar, Mahapatra, and Desiraju (2011) investigated the crystal structures and melting points of small oxalate esters, including di-tert-butyl oxalate, to understand their intermolecular interactions and packing features (Joseph, Sathishkumar, Mahapatra, & Desiraju, 2011).
Generation of Aryloxyl Radicals : Lahti, Modarelli, Rossitto, Inceli, Ichimura, and Ivatury (1996) discussed the use of aryloxy oxalate derivatives for the unimolecular generation of phenoxyl-based radicals under various conditions, highlighting their potential in photochemical studies (Lahti et al., 1996).
Synthesis Catalyzed by Activated Carbon : Wang Cun-chang (2010) synthesized dibutyl oxalate using oxalic acid and butyl alcohol with activated carbon-supported tungstosilicic acid as a catalyst under microwave irradiation, demonstrating its efficiency and environmental friendliness (Wang Cun-chang, 2010).
Oxalate Transporter Study : Kang, Venkataraman, Dumont, and Maloney (2011) studied OxlT, the oxalate transporter of Oxalobacter formigenes, to determine its oligomeric state in solution and in the membrane, contributing to our understanding of transport mechanisms (Kang, Venkataraman, Dumont, & Maloney, 2011).
Oxidation Study in Electrochemical Microscopy : Kai, Zhou, Johnson, Ahn, and Bard (2018) investigated oxalate oxidation at platinum ultramicroelectrodes, which has implications for electrogenerated chemiluminescence (ECL) systems (Kai, Zhou, Johnson, Ahn, & Bard, 2018).
Coordination Polymer Study : Reichelt and Reuter (2014) described the structural characterization of a diorganotin(IV) oxalate, providing insights into the field of coordination polymers (Reichelt & Reuter, 2014).
Inhibition of Cholinesterases : Wustner and Fukuto (1974) synthesized and tested the optical isomers of a compound including hydrogen oxalate for inhibiting cholinesterases, contributing to the field of biochemistry (Wustner & Fukuto, 1974).
Structural Chemistry Study : Collins, Dosen, Fallon, Jacobs, Meijs, and Rizzardo (1996) conducted X-ray crystallography of di[3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentan-3-yl] oxalate, aiding in the understanding of molecular structure (Collins et al., 1996).
Safety And Hazards
Di-sec-butyl oxalate can cause serious eye damage, respiratory irritation, allergic skin reaction, and skin irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, or if inhaled or swallowed, immediate medical attention is required .
Eigenschaften
IUPAC Name |
dibutan-2-yl oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(3)13-9(11)10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJANFMXKYOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(=O)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864441 | |
| Record name | Dibutan-2-yl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-sec-butyl oxalate | |
CAS RN |
13784-89-9 | |
| Record name | 1,2-Bis(1-methylpropyl) ethanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13784-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1-methylpropyl) oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013784899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutan-2-yl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butyl oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(1-METHYLPROPYL) OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X1431GSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




